1-(4-fluoro-2-methoxy-5-nitrophenyl)ethan-1-one
Description
1-(4-Fluoro-2-methoxy-5-nitrophenyl)ethan-1-one (CAS: 949159-96-0) is a substituted acetophenone derivative with the molecular formula C₉H₈FNO₄ and a molar mass of 213.16 g/mol . Its structure features a phenyl ring substituted with fluorine (4-position), methoxy (2-position), and nitro (5-position) groups, attached to an acetyl moiety. The electron-withdrawing nitro and fluorine groups, combined with the electron-donating methoxy group, create a unique electronic environment that influences its physicochemical properties and reactivity.
Properties
CAS No. |
1033716-79-8 |
|---|---|
Molecular Formula |
C9H8FNO4 |
Molecular Weight |
213.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluoro-2-methoxy-5-nitrophenyl)ethan-1-one typically involves the reaction of 2,4-difluoro-5-nitroaniline with methanol in the presence of sodium methoxide. The reaction is carried out at room temperature and stirred for 48 hours. After the reaction, the mixture is extracted with dichloromethane to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluoro-2-methoxy-5-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require strong bases or acids as catalysts.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl ethanones depending on the substituents used.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 1-(4-fluoro-2-methoxy-5-nitrophenyl)ethan-1-one serves as an important intermediate for the synthesis of complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile building block in chemical synthesis.
Key Reactions:
- Oxidation: Converts to carboxylic acids using oxidizing agents like potassium permanganate.
- Reduction: Nitro groups can be reduced to amino groups using hydrogen gas with a palladium catalyst.
- Substitution: The methoxy and fluoro groups can be replaced under specific conditions.
Biology
This compound is utilized in biological research to study enzyme interactions and metabolic pathways. Its potential to inhibit specific enzymes involved in cancer cell proliferation has made it a subject of interest in cancer research.
Mechanism of Action:
The interaction of this compound with molecular targets can influence various biochemical pathways, potentially leading to apoptosis in cancer cells.
Medicine
In medicinal chemistry, this compound is explored for its potential use in developing new pharmaceuticals, particularly anticancer drugs. Its unique structure allows for modifications that can enhance efficacy against specific types of cancer.
Case Study:
A study investigating derivatives of this compound demonstrated its effectiveness in inhibiting tumor growth in vitro, suggesting a pathway for further drug development.
Industry
In industrial applications, this compound is used in the production of dyes, pigments, and other chemical products. Its properties make it suitable for creating vibrant colors and stable compounds for various applications.
Mechanism of Action
The mechanism of action of 1-(4-fluoro-2-methoxy-5-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death .
Comparison with Similar Compounds
Key Observations :
- Nitro Group Position : The 5-nitro group in the target compound (vs. 3-nitro in ) enhances resonance stabilization but may increase susceptibility to reduction reactions.
- Methoxy vs. Hydroxy: The methoxy group in the target compound (vs.
- Fluorine Position : Fluorine at the 4-position (para to the acetyl group) in the target compound induces moderate electron withdrawal, whereas fluorine at the 2-position () creates stronger inductive effects.
Physicochemical Properties
Solubility :
- The target compound’s nitro and fluorine substituents reduce aqueous solubility, while the methoxy group slightly counteracts this effect. In contrast, hydroxy-substituted analogs (e.g., ) exhibit higher polarity but lower solubility in organic solvents.
- Brominated derivatives (e.g., in ) show even lower solubility due to increased molecular weight and halogen hydrophobicity.
Stability :
- Nitro-containing compounds are generally thermally stable but sensitive to light and reducing agents. The target compound’s stability is intermediate between purely electron-withdrawing (e.g., ) and mixed-substituent analogs (e.g., ).
Biological Activity
1-(4-Fluoro-2-methoxy-5-nitrophenyl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound has the molecular formula C9H8FNO4 and features a phenyl ring substituted with fluoro, methoxy, and nitro groups. The synthesis typically involves the nitration of 4-fluoro-2-methoxyacetophenone using a mixture of concentrated sulfuric and nitric acids, followed by purification processes like recrystallization or column chromatography.
Biological Activities
1. Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives with nitro groups have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial cell wall synthesis or function .
2. Anticancer Potential
The compound's derivatives are being studied for their anticancer properties. In vitro studies have demonstrated that certain analogs can inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest .
3. Enzyme Inhibition
this compound may act as an inhibitor of key enzymes involved in various biological pathways. For example, some halogenated derivatives have been reported as selective inhibitors of monoamine oxidases (MAOs), which are critical in the metabolism of neurotransmitters .
The biological activity of this compound is influenced by its structural features:
- Fluoro Group: Enhances lipophilicity, aiding in membrane penetration.
- Methoxy Group: May participate in hydrogen bonding with biological targets.
- Nitro Group: Can undergo reduction to form reactive intermediates that interact with cellular macromolecules.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Antimicrobial Evaluation : A study on nitroimidazole derivatives found that compounds with similar structural motifs exhibited significant antibacterial activity against E. coli and S. aureus, establishing a link between structure and bioactivity .
- Anticancer Activity : In vitro tests on ethanoanthracene derivatives demonstrated promising antiproliferative effects against chronic lymphocytic leukemia (CLL) cell lines, suggesting that modifications at specific positions can enhance cytotoxicity .
Comparison of Biological Activities
Q & A
Q. Why do synthetic yields vary across literature reports, and how can reproducibility be improved?
- Methodological Answer : Document reaction parameters rigorously (e.g., stoichiometry, temperature gradients, solvent purity). For nitration, control exothermicity via dropwise addition of HNO₃. Use internal standards (e.g., anthracene) for yield quantification by GC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
